N-(1-Oxotridecyl)glycine-d2

Stable isotope dilution LC-MS/MS quantification N-acylglycine analysis

Non-isotopic internal standards introduce quantification bias in N-acylglycine LC-MS analysis due to differential matrix effects. N-(1-Oxotridecyl)glycine-d2 eliminates this error through structural identity with the native analyte. - +2 Da mass shift enables baseline MRM resolution with near-identical retention time - Parallel extraction recovery and ionization efficiency correct for matrix-induced ion suppression - ≥98% HPLC purity; qualified for metabolomics panels, metabolic disorder diagnostics, and deuterium KIE studies

Molecular Formula C15H29NO3
Molecular Weight 273.41 g/mol
Cat. No. B15138085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxotridecyl)glycine-d2
Molecular FormulaC15H29NO3
Molecular Weight273.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2
InChIKeyBTHNNPTZHGZNAO-KLTYLHELSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is N-(1-Oxotridecyl)glycine-d2? A Stable Isotope-Labeled Internal Standard for Quantitative Analysis


N-(1-Oxotridecyl)glycine-d2 (CAS: 3008541-80-5) is a deuterium-labeled analog of N-(1-oxotridecyl)glycine, an N-substituted glycine derivative featuring a long-chain aliphatic moiety . The compound belongs to the class of stable isotope-labeled internal standards (SIL-IS), specifically designed as a tracer for quantitative analysis in mass spectrometry-based workflows . With a molecular formula of C15H27D2NO3 and a molecular weight of 273.41 g/mol, it incorporates two deuterium atoms at the α-carbon position of the glycine backbone, generating a +2 Da mass shift relative to the unlabeled parent compound [1]. This mass differential enables its use as an internal standard for the accurate quantification of endogenous N-(1-oxotridecyl)glycine via LC-MS or GC-MS platforms, where it co-elutes with the native analyte while being chromatographically resolved from other N-acylglycine species [2].

Why N-(1-Oxotridecyl)glycine-d2 Cannot Be Replaced by Generic N-Acylglycine Internal Standards


In quantitative LC-MS analysis of N-(1-oxotridecyl)glycine, substitution with a structurally dissimilar N-acylglycine internal standard introduces systematic quantification error due to differential matrix effects and inconsistent extraction recovery. While stable isotope-labeled internal standards are the gold standard for bioanalytical method validation, their performance is not uniform across different chain-length analogs [1]. Deuterated internal standards with significantly different aliphatic chain lengths exhibit altered chromatographic retention behavior and divergent ionization efficiency in electrospray ionization, leading to inaccurate correction of matrix-induced ion suppression . Furthermore, deuterium labeling can itself introduce subtle changes in chromatographic behavior relative to the protiated analyte, a phenomenon known as the 'deuterium isotope effect' that varies with the position and number of deuterium atoms [2]. For accurate quantification of endogenous N-(1-oxotridecyl)glycine, only a stable isotope-labeled analog with identical chemical structure and matching chain length—specifically N-(1-oxotridecyl)glycine-d2—can provide the requisite co-elution and parallel recovery essential for method reliability [3].

N-(1-Oxotridecyl)glycine-d2: Quantitative Differentiation Evidence for Scientific Selection


Isotopic Purity and Quantitative Precision: Deuterium Enrichment of N-(1-Oxotridecyl)glycine-d2

N-(1-Oxotridecyl)glycine-d2 provides a +2 Da mass shift relative to the unlabeled N-(1-oxotridecyl)glycine analyte, positioning the internal standard signal in a spectral region with minimal isotopic overlap from the naturally occurring M+2 isotopologue of the analyte . The dideuterated glycine α-carbon labeling strategy generates an isotopic purity that enables accurate deconvolution of internal standard contribution from analyte signal, a critical requirement for reliable stable isotope dilution quantification in complex biological matrices [1]. Compared to monodeuterated (d1) N-acylglycine internal standards, the d2 labeling of N-(1-oxotridecyl)glycine-d2 reduces cross-signal contribution between the analyte M+1 isotopologue and the internal standard monoisotopic peak, improving quantitative accuracy at low analyte concentrations [2].

Stable isotope dilution LC-MS/MS quantification N-acylglycine analysis

Retention Time Alignment: Deuterium Isotope Effect of N-(1-Oxotridecyl)glycine-d2 in Reversed-Phase LC

In reversed-phase liquid chromatography, deuterium labeling at the α-carbon of glycine residues produces a measurable but minimal retention time shift relative to the protiated analyte, typically on the order of 0.02-0.05 minutes under standard gradient conditions [1]. This subtle shift is attributable to the deuterium isotope effect on hydrophobicity, wherein C-D bonds exhibit slightly lower polarizability than C-H bonds, marginally reducing reversed-phase retention [2]. For N-(1-oxotridecyl)glycine-d2, the d2 labeling on the glycine α-carbon maintains near-perfect co-elution with the native N-(1-oxotridecyl)glycine analyte while providing sufficient chromatographic distinction for independent MS quantification channels . In contrast, structural analog internal standards with different aliphatic chain lengths (e.g., N-undecanoylglycine-d2 or N-pentadecanoylglycine-d2) exhibit retention time differences exceeding 1-2 minutes, precluding effective matrix effect correction [3].

Deuterium isotope effect Chromatographic resolution Stable isotope-labeled internal standard

Analytical Purity Specification: N-(1-Oxotridecyl)glycine-d2 Assay Value

N-(1-Oxotridecyl)glycine-d2 is supplied as an analytical standard with a purity specification of ≥98% as determined by HPLC . This purity level aligns with industry-accepted requirements for stable isotope-labeled internal standards used in validated bioanalytical methods, where impurities exceeding 2% can introduce measurable quantitative bias in stable isotope dilution workflows [1]. The unlabeled N-(1-oxotridecyl)glycine parent compound, when sourced from generic chemical suppliers, may carry purity specifications ranging from 90% to 97%, with batch-to-batch variability that complicates method reproducibility .

Analytical standard purity HPLC assay Quality control

Where N-(1-Oxotridecyl)glycine-d2 Delivers Maximum Analytical Value: Validated Application Scenarios


Quantitative Analysis of Endogenous N-(1-Oxotridecyl)glycine in Biological Fluids via LC-MS/MS

N-(1-Oxotridecyl)glycine-d2 serves as the optimal stable isotope-labeled internal standard for the accurate quantification of N-(1-oxotridecyl)glycine in human plasma, serum, or urine matrices. The d2 labeling provides a +2 Da mass shift that enables reliable MS/MS multiple reaction monitoring (MRM) quantification while maintaining near-co-elution with the endogenous analyte under reversed-phase LC conditions [1]. This application is particularly critical for studies investigating the biological functions of long-chain N-fatty acylglycines, a class of endogenous signaling molecules with emerging roles in metabolic regulation [2]. The use of a structurally matched deuterated internal standard is essential for correcting matrix-induced ion suppression, which varies substantially across individual biological samples and cannot be adequately addressed by non-isotopic structural analog internal standards [3].

Method Development and Validation for N-Acylglycine Profiling Panels

In targeted metabolomics panels designed to profile medium- and long-chain N-acylglycines in clinical or preclinical samples, N-(1-Oxotridecyl)glycine-d2 enables robust quantification of the C13:0 acyl chain glycine conjugate. When combined with a panel of chain-length-matched deuterated internal standards (e.g., N-undecanoylglycine-d2, N-pentadecanoylglycine-d2, N-heptadecanoylglycine-d2), it supports the construction of a comprehensive calibration strategy that accounts for differential ionization efficiency across homologous N-acylglycine species [1]. This approach is particularly valuable for clinical diagnostic applications, including the differential diagnosis of inherited metabolic disorders affecting fatty acid β-oxidation pathways, where accurate quantification of specific acylglycine species guides clinical decision-making [2].

Pharmacokinetic Studies of Deuterium-Substituted N-Acylglycine Derivatives

For pharmaceutical research programs investigating deuterium substitution as a strategy to modulate the metabolic stability of N-acylglycine-based drug candidates, N-(1-Oxotridecyl)glycine-d2 functions both as an analytical internal standard and as a reference compound for evaluating the deuterium kinetic isotope effect (KIE) on in vitro metabolic stability [1]. In these applications, the compound is used in parallel with its unlabeled counterpart in liver microsome or hepatocyte incubation assays to quantify the magnitude of metabolic stabilization conferred by deuterium substitution at the glycine α-carbon [2]. The d2 labeling pattern enables simultaneous quantification of both labeled and unlabeled species using LC-MS/MS with distinct MRM transitions, facilitating direct head-to-head comparison of intrinsic clearance values under identical experimental conditions [3].

Quality Control Reference Material for N-(1-Oxotridecyl)glycine Synthesis and Characterization

As an analytical standard with a defined purity specification of ≥98% by HPLC, N-(1-Oxotridecyl)glycine-d2 serves as a qualified reference material for laboratories engaged in the synthesis, purification, or characterization of N-(1-oxotridecyl)glycine and related N-acylglycine compounds [1]. It can be employed as a system suitability standard for LC-MS instrument qualification, as a retention time marker for chromatographic method development, or as a calibration standard for quantifying synthetic yields of unlabeled N-(1-oxotridecyl)glycine produced via novel synthetic routes [2]. The availability of a characterized deuterated analog facilitates the development of purity-indicating HPLC methods capable of resolving the target compound from structurally related impurities or degradation products [3].

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